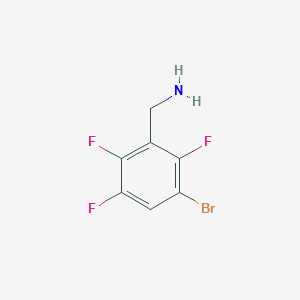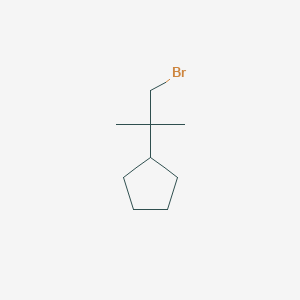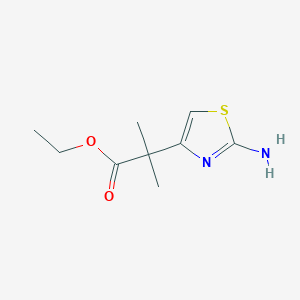
4-ブロモ-2,6-ジメチルアニリン臭化水素酸塩
概要
説明
4-Bromo-2,6-dimethylaniline hydrobromide is a chemical compound with the molecular formula C8H11BrN•Br and a molecular weight of 280.99 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is a derivative of 2,6-dimethylaniline, where the hydrogen atoms at the 4-position are replaced by a bromine atom, and it is further combined with hydrobromide.
科学的研究の応用
4-Bromo-2,6-dimethylaniline hydrobromide has several applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: While not used therapeutically, it serves as a reference compound in pharmacological studies.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It’s known to be used in the synthesis of various substances , suggesting that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
It’s known to participate in chemical reactions as a reagent , but the exact nature of its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.
Action Environment
The action, efficacy, and stability of 4-Bromo-2,6-dimethylaniline hydrobromide are likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . .
生化学分析
Biochemical Properties
4-Bromo-2,6-dimethylaniline hydrobromide plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of compounds that interact with enzymes involved in metabolic pathways . The nature of these interactions often involves the binding of 4-Bromo-2,6-dimethylaniline hydrobromide to specific active sites on enzymes, thereby influencing their activity and function.
Cellular Effects
The effects of 4-Bromo-2,6-dimethylaniline hydrobromide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, 4-Bromo-2,6-dimethylaniline hydrobromide can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 4-Bromo-2,6-dimethylaniline hydrobromide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and proteins. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . Furthermore, 4-Bromo-2,6-dimethylaniline hydrobromide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-2,6-dimethylaniline hydrobromide can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to 4-Bromo-2,6-dimethylaniline hydrobromide has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-Bromo-2,6-dimethylaniline hydrobromide vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on metabolic processes and cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic activity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
4-Bromo-2,6-dimethylaniline hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, this compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of certain metabolites . These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 4-Bromo-2,6-dimethylaniline hydrobromide within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells through specific transporters, and it can also bind to intracellular proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of 4-Bromo-2,6-dimethylaniline hydrobromide within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of 4-Bromo-2,6-dimethylaniline hydrobromide is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of 4-Bromo-2,6-dimethylaniline hydrobromide to particular subcellular regions can enhance its interactions with target biomolecules and influence its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dimethylaniline hydrobromide typically involves the bromination of 2,6-dimethylaniline. The bromination process can be carried out using brominating agents such as liquid bromine, N-bromosuccinimide (NBS), or copper bromide . The reaction conditions often include a solvent like acetic acid or dichloromethane, and the reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2,6-dimethylaniline hydrobromide may involve a continuous flow process to ensure consistent quality and yield. The bromination reaction is carefully controlled to avoid over-bromination or the formation of unwanted by-products. The final product is then purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.
化学反応の分析
Types of Reactions
4-Bromo-2,6-dimethylaniline hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted anilines or other aromatic compounds.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include primary or secondary amines.
類似化合物との比較
Similar Compounds
4-Bromo-N,N-dimethylaniline: Similar in structure but with N,N-dimethyl groups instead of 2,6-dimethyl groups.
2,6-Dimethylaniline: The parent compound without the bromine substitution.
4-Bromo-2,6-xylidine: Another derivative with similar bromine substitution but different alkyl groups.
Uniqueness
4-Bromo-2,6-dimethylaniline hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be suitable.
特性
IUPAC Name |
4-bromo-2,6-dimethylaniline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNJNXLBCMLJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)
![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)




![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)





![3-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B1381996.png)
